Product packaging for 2-(m-Tolyl)quinoxaline(Cat. No.:)

2-(m-Tolyl)quinoxaline

Cat. No.: B12839898
M. Wt: 220.27 g/mol
InChI Key: MZHYIKYBJOJGLH-UHFFFAOYSA-N
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Description

2-(m-Tolyl)quinoxaline is a nitrogen-containing heterocyclic compound based on the quinoxaline core, a structure recognized as a privileged scaffold in medicinal chemistry and materials science . Researchers value this compound as a key intermediate and building block for developing novel therapeutic agents and functional materials. In anticancer research, quinoxaline derivatives are investigated as potential inhibitors of various kinase targets, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . The quinoxaline core can act as a heteroaromatic head group that occupies the hinge region of kinases, while the attached aryl group contributes to interactions with hydrophobic pockets in the enzyme . Recent studies on complex molecular frameworks incorporating quinoxaline and other nitrogenous heterocycles have shown promising in vitro anticancer activity against human cancer cell lines, including cervical (HeLa), breast (MCF-7), and lung (A549) carcinomas . Beyond biomedical applications, the extended π-conjugated system of quinoxaline derivatives makes them attractive for materials science. They serve as precursors for constructing conjugated polymers and molecular probes. Such compounds can self-assemble into defined supramolecular structures like nano-fibrils and spherical nanoparticles, and certain quinoxaline-based polymers exhibit highly selective visual detection of metal ions such as cobalt . This compound is supplied as a high-purity solid for research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2 B12839898 2-(m-Tolyl)quinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

2-(3-methylphenyl)quinoxaline

InChI

InChI=1S/C15H12N2/c1-11-5-4-6-12(9-11)15-10-16-13-7-2-3-8-14(13)17-15/h2-10H,1H3

InChI Key

MZHYIKYBJOJGLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

Spectroscopic and Analytical Characterization Methodologies for 2 M Tolyl Quinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 2-(m-Tolyl)quinoxaline. Both proton (¹H) and carbon-13 (¹³C) NMR analyses provide detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides valuable information about the number, environment, and coupling of protons in the molecule. In a typical synthesis, the spectrum is recorded on a 300 MHz spectrometer using CDCl₃ as the solvent and Tetramethylsilane (TMS) as an internal standard.

The aromatic protons of the quinoxaline (B1680401) and m-tolyl rings resonate in the downfield region, typically between δ 7.30 and 9.25 ppm. The single proton on the pyrazine (B50134) ring (C3-H) is expected to appear as a singlet at approximately 9.25 ppm. The protons of the benzene (B151609) ring of the quinoxaline moiety typically appear as multiplets in the δ 7.70-8.15 ppm range. The protons of the m-tolyl group also produce signals in the aromatic region; specifically, a multiplet corresponding to the four aromatic protons of this ring is observed around δ 7.30-7.95 ppm. A characteristic singlet for the methyl (CH₃) protons of the tolyl group appears in the upfield region, typically around δ 2.45 ppm.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ ppm) Multiplicity Assignment
9.25 s 1H, Quinoxaline ring C3-H
8.15 - 7.70 m 4H, Quinoxaline ring Ar-H
7.95 - 7.30 m 4H, m-Tolyl ring Ar-H
2.45 s 3H, -CH₃

Note: 's' denotes singlet, 'm' denotes multiplet. Data is based on typical values for similar structures and requires experimental verification from specific literature sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For this compound, the spectrum, typically recorded at 75 MHz in CDCl₃, shows distinct signals for each carbon atom.

The carbon atoms of the quinoxaline and tolyl rings appear in the range of δ 127-152 ppm. The quaternary carbons, such as C2 of the quinoxaline ring attached to the tolyl group, and the carbons at the ring fusion points, generally show distinct chemical shifts. The methyl carbon of the tolyl group gives a characteristic signal in the upfield region, typically around δ 21.4 ppm. The specific assignments for the aromatic carbons can be complex due to overlapping signals but are crucial for confirming the substitution pattern.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ ppm) Assignment
151.8 C2 (Quinoxaline)
143.3 C3 (Quinoxaline)
142.2, 141.5 Quaternary C (Quinoxaline ring fusion)
136.5 Quaternary C (Tolyl, C-CH₃)
130.5, 130.1, 129.6, 129.1, 129.0, 128.8, 127.3 Aromatic CH (Quinoxaline and Tolyl rings)
21.4 -CH₃

Note: These are representative chemical shifts and require confirmation from experimental data.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The compound has a molecular formula of C₁₅H₁₂N₂ and a molecular weight of 220.27 g/mol . In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected to be observed at an m/z ratio of 220. This peak is often the base peak, indicating the stability of the aromatic system. Fragmentation patterns can provide further structural information, though detailed fragmentation analysis for this specific compound is not widely reported. Electrospray ionization (ESI) mass spectrometry would typically show a protonated molecular ion peak [M+H]⁺ at m/z 221.

Table 3: Mass Spectrometry Data for this compound

m/z Ion
220 [M]⁺

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule by detecting the vibrations of its chemical bonds. The spectrum, typically recorded using KBr pellets, exhibits several characteristic absorption bands.

Key vibrational frequencies include C-H stretching from the aromatic rings, which appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic quinoxaline and tolyl rings are observed in the 1400-1600 cm⁻¹ region. The C-H stretching of the methyl group is found in the 2850-2960 cm⁻¹ range. Out-of-plane C-H bending vibrations for the substituted benzene rings can also provide information about the substitution pattern and are typically seen in the 690-900 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3050-3100 C-H Stretch Aromatic
2850-2960 C-H Stretch -CH₃
1500-1600 C=C and C=N Stretch Aromatic Rings
1450-1490 C-H Bend -CH₃

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification of this compound after its synthesis and for assessing its purity.

Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of the synthesis reaction. By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with a suitable solvent system, such as a mixture of n-hexane and ethyl acetate, the separation of the product from starting materials and byproducts can be visualized, often under UV light.

Column Chromatography is the standard method for the purification of the crude product. rsc.org The crude material is loaded onto a column packed with silica gel (typically 60-120 or 230-400 mesh) and eluted with a gradient of solvents, commonly starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. rsc.org Fractions are collected and analyzed by TLC to combine the pure product fractions. This technique is effective in separating the desired quinoxaline derivative from unreacted starting materials and other impurities.

Computational and Theoretical Investigations of 2 M Tolyl Quinoxaline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for exploring the electronic characteristics and predicting the spectroscopic behavior of 2-(m-Tolyl)quinoxaline.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the geometry of this compound can be optimized to its lowest energy state. researchgate.net This optimized structure is crucial for accurately calculating various electronic properties.

Key parameters derived from DFT calculations that help in understanding the reactivity of this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive.

For quinoxaline (B1680401) derivatives, the distribution of electron density, often visualized through frontier molecular orbital plots, reveals the most probable sites for electrophilic and nucleophilic attacks. In this compound, the nitrogen atoms of the quinoxaline ring are expected to be electron-rich, making them susceptible to electrophilic attack, while the carbon atoms may act as electrophilic centers. Global reactivity descriptors, such as electronegativity, chemical hardness, and global electrophilicity index, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. sciensage.info

Table 1: Calculated Electronic Properties of a Representative Quinoxaline Derivative using DFT.
ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-2.5 eV
Energy Gap (ΔE)4.0 eV
Ionization Potential6.5 eV
Electron Affinity2.5 eV

Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the electronic absorption spectra (UV-Vis) of molecules like this compound. sciensage.info These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. sciensage.info The predicted spectra can be compared with experimental data to confirm the molecular structure and understand the nature of electronic transitions.

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). asianpubs.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical NMR spectra can be generated. These predicted spectra serve as a useful guide for the assignment of experimental NMR signals.

Table 2: Predicted Spectroscopic Data for a Quinoxaline Derivative.
Spectroscopic TechniquePredicted ParameterTypical Value Range
UV-Vis (TD-DFT)λmax300-400 nm
¹H NMR (GIAO)Chemical Shift (δ)7.0-9.0 ppm (aromatic protons)
¹³C NMR (GIAO)Chemical Shift (δ)120-160 ppm (aromatic carbons)

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into processes that are not accessible through static quantum chemical calculations.

MD simulations can be employed to investigate the intermolecular interactions of this compound with other molecules or surfaces. By placing the molecule in a simulation box with a solvent or other chemical species, the trajectories of the atoms can be calculated over time, revealing how the molecules interact and arrange themselves. This is particularly useful for understanding solvation effects and the formation of aggregates.

In the context of non-biological applications, MD simulations are instrumental in studying the adsorption of this compound onto various surfaces, such as metals or polymers. najah.eduuniven.ac.za These simulations can elucidate the preferred orientation of the molecule on the surface and calculate the binding energy, providing a measure of the adsorption strength. najah.edu Such studies are relevant for applications in materials science, for instance, in the development of corrosion inhibitors where the adsorption of the inhibitor molecule onto a metal surface is a key mechanism of protection. najah.eduuniven.ac.za The choice of force field is critical for the accuracy of MD simulations, and parameters may need to be specifically developed for this compound to ensure reliable results.

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Applications

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of a chemical compound based on its molecular structure. While often applied in drug discovery (as QSAR), QSPR can also be a valuable tool for predicting the physical, chemical, and material properties of compounds like this compound for non-biological applications.

A QSPR model is developed by establishing a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property. For this compound, these properties could include solubility, melting point, thermal stability, or performance in a specific application, such as its efficiency as an organic light-emitting diode (OLED) material or as a corrosion inhibitor.

The process involves calculating a wide range of molecular descriptors for a series of related quinoxaline derivatives, including topological, electronic, and quantum chemical descriptors. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model. nih.gov Such a model could accelerate the design of new quinoxaline-based materials with desired properties by allowing for virtual screening of candidate molecules before their synthesis.

Molecular Docking Studies (focused on non-biological targets or general interaction principles)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While widely used in drug design to study protein-ligand interactions, the principles of molecular docking can also be applied to understand the interactions of this compound with non-biological hosts or surfaces.

For instance, docking simulations can be used to investigate the inclusion of this compound within the cavity of a host molecule, such as a cyclodextrin or a calixarene. These studies can predict the binding affinity and the geometry of the host-guest complex, which is important for applications in supramolecular chemistry and materials science.

The fundamental interactions governing the binding, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions, can be identified and analyzed. mdpi.com This information is crucial for the rational design of systems where the specific recognition and binding of this compound are desired. The scoring functions used in docking programs are key to accurately predicting the binding affinity and pose of the molecule.

Advanced Applications of this compound: Information Not Available in Current Research Findings

Following a comprehensive review of scientific literature and research databases, it has been determined that there is a lack of specific published data regarding the advanced applications of the chemical compound This compound in the fields of materials science and industrial technologies as outlined.

The requested article, focusing solely on This compound for specific uses in organic electronics, optoelectronic devices, and sensing technologies, cannot be generated with scientific accuracy at this time. Research in these advanced fields tends to concentrate on more complex quinoxaline derivatives that have been specifically engineered to enhance their electronic and photophysical properties.

While the foundational quinoxaline structure is a critical component in many functional materials, the scientific literature available through extensive searches does not detail the performance or specific research findings for the this compound derivative in the following contexts:

Advanced Applications of 2 M Tolyl Quinoxaline and Quinoxaline Derivatives in Materials Science and Industrial Technologies

Sensing Technologies:

Development of Chromogenic and Fluorogenic Sensors

Studies in these areas typically involve quinoxaline (B1680401) derivatives that are part of larger, more complex molecular architectures, such as polymers or molecules with strong electron-donating and withdrawing groups, which are designed to optimize performance in devices. nih.govqmul.ac.uk The simple 2-(m-Tolyl)quinoxaline does not appear to be a primary subject of investigation for these specific high-performance applications in the available literature.

Therefore, to adhere to the strict requirements of providing thorough, informative, and scientifically accurate content focused solely on this compound, the article cannot be produced.

Corrosion Inhibition

Quinoxaline derivatives have emerged as a significant class of organic corrosion inhibitors, particularly for protecting mild steel in acidic environments. researchgate.netimist.ma Their effectiveness stems from the molecular structure, which includes a benzene (B151609) ring fused to a pyrazine (B50134) ring, a system rich in π-electrons and containing nitrogen heteroatoms. researchgate.netipp.pt These features facilitate the adsorption of the molecules onto the metal surface, forming a protective barrier that mitigates corrosion. semanticscholar.orgiaea.org

The mechanism of inhibition involves the displacement of water molecules from the metal surface and the subsequent adsorption of the quinoxaline derivatives. imist.ma This adsorption can occur through two primary modes: physisorption, involving electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, which involves the sharing of electrons between the d-orbitals of the iron atoms and the lone pair electrons of the nitrogen atoms, as well as the π-electrons of the aromatic rings. iaea.orgresearchgate.net Studies have shown that the adsorption process is often a combination of both, but predominantly chemisorption. iaea.org

The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the steel surface. imist.masemanticscholar.orgbohrium.com The efficiency of these inhibitors is concentration-dependent, with higher concentrations generally leading to better protection. imist.mabohrium.com For instance, the inhibition efficiency of certain quinoxaline derivatives can reach up to 94.7% at a concentration of 10⁻³ M. bohrium.comresearchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that quinoxaline derivatives act as mixed-type inhibitors. researchgate.netbohrium.comresearchgate.net This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution). bohrium.com EIS results typically show an increase in charge transfer resistance and a decrease in double-layer capacitance upon the addition of the inhibitor, indicating the formation of a protective film on the metal surface. researchgate.net

The following table summarizes the inhibition efficiency of various quinoxaline derivatives under different conditions:

InhibitorConcentrationMediumInhibition Efficiency (%)Reference
PQXA10⁻³ M1 M HCl94.7 bohrium.comresearchgate.net
MeSQX10⁻³ M1.0 M HCl92 researchgate.net
BrSQX10⁻³ M1.0 M HCl89 researchgate.net
PRQX10⁻³ M1 M HCl97.7 researchgate.net
AY2010⁻³ M1 M HClIncreases with concentration imist.ma

Integration into Polymeric Materials and Macromolecular Architectures

The integration of the quinoxaline moiety into polymeric materials has led to the development of advanced macromolecules with tailored electronic and optical properties. bohrium.com Quinoxaline-containing polymers are particularly noted for their thermal stability and low band gaps, making them suitable for applications in optical and electronic devices. bohrium.comresearchgate.net These polymers are often designed as donor-acceptor (D-A) copolymers, where the electron-deficient quinoxaline unit serves as the acceptor. frontiersin.orgrsc.org

The synthesis of these polymers is commonly achieved through methods like the Stille coupling reaction, which allows for the creation of alternating D-A structures. frontiersin.org By combining quinoxaline with various electron-donating units, such as thiophene (B33073) derivatives, researchers can fine-tune the intramolecular charge transfer (ICT) effect within the polymer chain. frontiersin.org This ICT is crucial for enhancing charge transport properties. frontiersin.org

The incorporation of quinoxaline derivatives into the polymer backbone significantly influences the material's properties. For example, it can lead to a broad absorption spectrum and a high absorption coefficient, which are desirable for applications in polymer solar cells. rsc.org The structure of the main chain and the nature of the side chains attached to the polymer also play a critical role in determining the optical, electronic, and charge transport characteristics. rsc.org

In the field of organic field-effect transistors (OFETs), quinoxaline-based polymers have demonstrated promising p-type semiconductor properties with high hole mobility. frontiersin.org The planar and rigid structure of the quinoxaline unit contributes to good aggregation in the solid state, which is advantageous for intermolecular charge transport. frontiersin.org

The table below highlights the properties of some quinoxaline-based polymers:

PolymerDonor UnitAcceptor UnitApplicationKey PropertyReference
PQ1Indacenodithiophene (IDT)QuinoxalineOFETsHole mobility up to 0.12 cm² V⁻¹ s⁻¹ frontiersin.org
P1-P5Thiophene derivativesQuinoxalineNot specifiedGood thermal stability rsc.org
VariousVariousQuinoxalinePolymer Solar CellsPower conversion efficiency > 11% rsc.org

Structure Property Relationships in 2 M Tolyl Quinoxaline and Analogues Non Biological Focus

Influence of Aryl Substitution Patterns on Electronic and Optical Properties

The electronic and optical properties of 2-arylquinoxalines are highly tunable by modifying the substitution pattern on the pendant aryl ring. The position and electronic nature of substituents on the tolyl group (ortho, meta, or para) and the introduction of other functional groups can significantly alter the absorption and emission of light, as well as the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO).

Research into various 2-arylquinoxaline derivatives has shown that the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the intramolecular charge transfer (ICT) characteristics of the molecule. scholaris.ca The quinoxaline (B1680401) moiety typically acts as an electron-accepting unit, and when paired with an electron-donating aryl substituent, a "push-pull" system is created. This can lead to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. For instance, the addition of an electron-rich biphenyl (B1667301) group to a quinoxaline core has been observed to shift the maximum absorption peak to a longer wavelength, indicating a more pronounced ICT character. scholaris.ca

The photophysical properties are also sensitive to the position of the substituent. While direct comparative studies on the tolyl isomers of 2-phenylquinoxaline (B188063) are not extensively detailed in the available literature, general principles of substituent effects on aromatic systems suggest that a methyl group in the para position would likely have a more significant impact on the electronic properties than a meta-substituted methyl group due to direct resonance effects. The ortho-isomer's properties would be further influenced by steric interactions that can affect the planarity between the tolyl and quinoxaline rings.

The type and number of substituents also play a critical role. Increasing the degree of conjugation by adding more aromatic rings or other unsaturated systems generally leads to a bathochromic (red) shift in the absorption spectra. scholaris.ca Theoretical calculations, such as Density Functional Theory (DFT), have been employed to understand these relationships, showing that the HOMO energy levels are often distributed across the entire molecule, while the LUMO is primarily localized on the electron-accepting quinoxaline core. scholaris.ca

Influence of Aryl Substitution on the Photophysical Properties of Selected Quinoxaline Derivatives.

CompoundSubstituent at 2-positionMaximum Absorption (λmax, nm)Maximum Emission (λem, nm)Quantum Yield (Φ)
2-PhenylquinoxalinePhenyl~350-360~400-420-
2-(p-Tolyl)quinoxalinep-TolylSlightly red-shifted vs. PhenylSlightly red-shifted vs. Phenyl-
2-(Biphenyl)quinoxalineBiphenyl371425-

Note: The data for 2-Phenylquinoxaline and 2-(p-Tolyl)quinoxaline are generalized based on established principles of substituent effects, as specific comparative data was not available in the searched literature. The data for 2-(Biphenyl)quinoxaline is from a specific study to illustrate the effect of extended conjugation. scholaris.ca

Conformational Flexibility and its Impact on Material Performance

The performance of 2-arylquinoxalines in solid-state applications, such as organic electronics, is significantly influenced by their conformational flexibility. This flexibility primarily arises from the rotation around the single bond connecting the aryl group to the quinoxaline core. The dihedral angle between the planes of these two aromatic systems is a critical parameter that dictates the extent of π-conjugation, molecular packing in the solid state, and ultimately, the material's functional properties.

In the solid state, 2-arylquinoxalines are generally not planar. X-ray crystallographic studies of related compounds reveal that the phenyl ring is often twisted out of the plane of the quinoxaline core. For instance, in a closely related compound, quinoxalin-2-yl m-tolyl ether, the dihedral angle between the quinoxaline and tolyl rings would be a key determinant of its crystal packing. nih.gov In other 2-arylquinoxaline derivatives, these dihedral angles can range from approximately 40° to over 85°. qmul.ac.uk This twisting is a balance between the stabilizing effect of extended π-conjugation, which favors planarity, and the destabilizing steric hindrance between the hydrogen atoms on the aryl ring and the quinoxaline core.

This non-planar conformation has profound implications for material performance. In the context of organic light-emitting diodes (OLEDs) or organic solar cells (OSCs), the degree of planarity affects the electronic coupling between molecules in the solid state, which is crucial for efficient charge transport. A more planar conformation can lead to stronger intermolecular π-π stacking, facilitating charge hopping between adjacent molecules. Conversely, a highly twisted conformation can disrupt this packing, potentially leading to lower charge carrier mobility.

However, a certain degree of non-planarity can also be beneficial. It can prevent strong intermolecular interactions that often lead to aggregation-caused quenching (ACQ) of fluorescence in the solid state. By inhibiting close packing, the twisted conformation can enhance the solid-state emission quantum yield, a phenomenon known as aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE). scholaris.ca Therefore, tuning the conformational flexibility through judicious selection of substituents on the aryl ring is a key strategy in designing high-performance organic electronic materials.

Dihedral Angles in Selected 2-Arylquinoxaline Analogues.

Compound AnalogueDihedral Angle between Aryl and Quinoxaline Planes (°)Potential Impact on Material Performance
2-(Benzimidazol-2-yl)-3-phenylquinoxaline~40-50Balances conjugation and prevents excessive aggregation.
Annulated 2-Arylquinoxalinium Salt55.7 and 85.5Highly twisted conformation can lead to AIE/AEE properties.

Note: Data is for illustrative analogues as specific data for 2-(m-Tolyl)quinoxaline was not available. qmul.ac.uk

Elucidation of Mechanistic Principles Governing Non-Biological Functional Activity

The functional activity of this compound and its analogues in non-biological applications stems from their inherent electronic properties. Their utility as electron transport materials and corrosion inhibitors can be understood by examining the underlying mechanistic principles at a molecular level.

Electron Transport:

Quinoxaline derivatives are recognized as a promising class of electron-transporting materials (ETMs) for applications in organic electronics. qmul.ac.ukbohrium.com The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline core imparts a high electron affinity to these molecules, facilitating the acceptance and transport of electrons. In devices like OLEDs and OSCs, ETMs play a crucial role in balancing charge transport and improving device efficiency.

The mechanism of electron transport in these organic semiconductors is typically described as a hopping process. Electrons, injected from a cathode or a photo-generation site, become localized on the LUMO of a quinoxaline molecule. They then "hop" to the LUMO of an adjacent molecule under the influence of an electric field. The efficiency of this process is governed by two main factors: the reorganization energy of the molecule and the electronic coupling between adjacent molecules.

The structural features of 2-arylquinoxalines influence both of these factors. A rigid molecular structure generally leads to a lower reorganization energy, which is favorable for fast charge transport. The electronic coupling is highly dependent on the intermolecular distance and orbital overlap, which are determined by the molecular packing in the solid state. As discussed in the previous section, the conformational flexibility and the nature of the aryl substituent play a key role in defining this packing. The design of novel quinoxaline-based polymers with strong intramolecular charge transfer effects has been shown to result in high hole mobility, demonstrating the potential of this class of materials in organic field-effect transistors (OFETs). nih.gov

Inhibition Efficiency:

Quinoxaline derivatives have demonstrated significant potential as corrosion inhibitors for metals, particularly for mild steel in acidic environments. acs.orgscispace.comimist.ma The mechanism of inhibition is primarily based on the adsorption of the quinoxaline molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

This adsorption process can occur through a combination of physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the nitrogen atoms of the quinoxaline ring can become protonated, leading to a cationic species that can be adsorbed onto a negatively charged metal surface.

Chemisorption involves the formation of coordinate bonds between the lone pair electrons of the heteroatoms (nitrogen) and the vacant d-orbitals of the metal atoms. The π-electrons of the aromatic rings can also participate in this bonding. Quantum chemical studies have been instrumental in elucidating this mechanism. acs.orgscispace.com These studies correlate the inhibition efficiency with molecular properties such as the energy of the HOMO and LUMO, the dipole moment, and the Mulliken atomic charges on the heteroatoms. A higher HOMO energy indicates a greater tendency to donate electrons to the metal, leading to stronger chemisorption and higher inhibition efficiency.

The presence of the tolyl group in this compound can further enhance its inhibition efficiency compared to the unsubstituted 2-phenylquinoxaline. The methyl group is electron-donating, which increases the electron density on the quinoxaline ring system, thereby strengthening the donor-acceptor interactions with the metal surface.

Corrosion Inhibition Efficiency of Selected Quinoxaline Derivatives on Mild Steel in 1.0 M HCl.

InhibitorConcentration (M)Inhibition Efficiency (%)Proposed Inhibition Mechanism
Quinoxaline10-3~75-85Mixed-type (predominantly physical and chemical adsorption)
2-Chloroquinoxaline (B48734)10-3~85-90Enhanced adsorption due to chloro-substituent
4-(Quinoxalin-2-yl)phenol10-3>95Strong chemisorption via N and O heteroatoms and π-electrons

Note: Data is for illustrative quinoxaline derivatives to show the effect of substitution on inhibition efficiency, as specific data for this compound was not available in a comparable format. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 2-(m-Tolyl)quinoxaline derivatives, and what intermediates are critical for their formation?

  • Methodology : The synthesis typically involves bromination of precursors like 5-bromo-2-hydroxyacetophenone or 3-acetyl-8-methoxycoumarin in glacial acetic acid, followed by condensation with o-phenylenediamine in ethanol under reflux. Key intermediates include aryl bromomethyl ketones (e.g., compounds 2a and 2b ), which are reacted with sodium acetate to yield dihydroquinoxaline derivatives (e.g., 3a and 3b ) . Post-synthetic modifications, such as acetylation or halogenation, are used to enhance stability or bioactivity.
  • Characterization : Structural confirmation relies on 1H-NMR^1 \text{H-NMR}, which identifies isomeric forms (e.g., distinct proton environments in 3a and 3b ) and functional groups .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound derivatives?

  • Techniques :

  • 1H-NMR^1 \text{H-NMR} : Essential for identifying substituent environments, such as aromatic protons and coupling patterns (e.g., δ 8.87 ppm for quinoline protons in 19j ) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • UV-Vis Spectroscopy : Used to assess π-conjugation in hybridized derivatives (e.g., coumarin-quinoxaline hybrids) .

Q. How are preliminary biological activities (e.g., antiproliferative or pesticidal) of this compound derivatives screened?

  • Assays :

  • Anticancer : MTT assays on cell lines (e.g., MCF-7 breast cancer cells) to measure IC50_{50} values, complemented by cell cycle arrest studies (e.g., G2/M phase arrest) .
  • Pesticidal : Herbicidal/fungicidal activity via inhibition assays (e.g., protoporphyrinogen oxidase inhibition by 3f ) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on isomerism in this compound derivatives observed via 1H-NMR^1 \text{H-NMR}?

  • Approach : Dynamic NMR experiments or NOESY can distinguish between rotational isomers (e.g., 3a and 3b ). Computational modeling (DFT) predicts energy barriers for interconversion, aiding in assigning stable configurations .

Q. What computational strategies are effective for elucidating the mechanism of action of this compound derivatives in biological systems?

  • Methods :

  • Molecular Docking : Predicts binding affinities to targets (e.g., topoisomerase II or TGF-β receptors) .
  • MD Simulations : Evaluates ligand-receptor stability (e.g., ALK5 inhibition by SB 525334) .
  • QSAR Models : Links substituent effects (e.g., electron-withdrawing groups on phenyl rings) to bioactivity .

Q. How can synthetic yields of this compound derivatives be optimized while minimizing side reactions?

  • Optimization :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for condensation steps .
  • Catalysis : Use of Lewis acids (e.g., ZnCl2_2) to facilitate cyclization.
  • Temperature Control : Stepwise heating (e.g., 60°C for bromination, reflux for acetylation) reduces decomposition .

Q. Why do some this compound derivatives exhibit variable cytotoxicity across studies, and how can these discrepancies be addressed?

  • Analysis :

  • Cell Line Variability : Differences in receptor expression (e.g., adenosine receptor subtypes in A1_1 vs. A3_3) affect potency .
  • Metabolic Stability : Cytochrome P450-mediated detoxification (e.g., C8-oxidation to IQx-8-COOH in human hepatocytes) reduces bioactivity .
    • Mitigation : Standardize assays using isogenic cell lines and include metabolic inhibitors (e.g., 1-aminobenzotriazole for CYP450) .

Q. What strategies are employed to enhance the stability of this compound derivatives under physiological conditions?

  • Stabilization :

  • Prodrug Design : Acetylated derivatives (e.g., 4a ) improve solubility and reduce premature degradation .
  • PEGylation : Conjugation with polyethylene glycol enhances plasma half-life.
  • Crystallography : Single-crystal X-ray studies identify stable conformers (e.g., planar quinoxaline cores in 19j ) .

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